molecular formula C8H12N4O2S2 B2913982 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-19-6

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2913982
CAS RN: 868976-19-6
M. Wt: 260.33
InChI Key: GLPWRDHYIBYQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide , also known by its chemical structure, is a compound with intriguing properties. Its molecular formula is C9H14N4O2S2 and an average mass of 274.363 Da . Let’s explore its various facets:


Synthesis Analysis

The synthetic strategy for obtaining this compound involves stepwise alkylation of the sulfur atom and acylation of the nitrogen atom using the starting reagent 5-amino-1,3,4-thiadiazole-2-thiol . This process leads to the formation of the target compound.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Recent studies have synthesized various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, to evaluate their effects on the central nervous system (CNS). These compounds have been found to exhibit significant antidepressant and anxiolytic activities, comparable to reference drugs such as Imipramine and Diazepam. The most potent of these compounds showed a therapeutic dose range considerably lower than that which induces side effects like sedation and amnesia, indicating a promising profile for CNS activity without severe adverse effects (Clerici et al., 2001).

Antitumor Activity

A preparative procedure for synthesizing 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides was developed, leading to compounds showing moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to most of these compounds, suggesting potential applications in cancer therapy (Horishny & Matiychuk, 2020).

Inhibition of Tumor-Associated Isozymes

Halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to inhibit tumor-associated carbonic anhydrase isozyme IX effectively. This isozyme exhibits a different inhibition profile from other physiologically relevant isozymes, suggesting that these compounds could be developed into potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S2/c1-2-3-6(14)10-7-11-12-8(16-7)15-4-5(9)13/h2-4H2,1H3,(H2,9,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPWRDHYIBYQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.